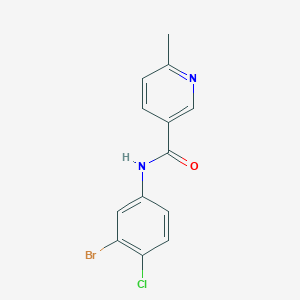

N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide

Description

Properties

CAS No. |

1125410-05-0 |

|---|---|

Molecular Formula |

C13H10BrClN2O |

Molecular Weight |

325.59 g/mol |

IUPAC Name |

N-(3-bromo-4-chlorophenyl)-6-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C13H10BrClN2O/c1-8-2-3-9(7-16-8)13(18)17-10-4-5-12(15)11(14)6-10/h2-7H,1H3,(H,17,18) |

InChI Key |

CNPDQFQHMJQXIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent to facilitate amide bond formation between 6-methylnicotinic acid and 3-bromo-4-chloroaniline.

Procedure

-

Activation of 6-Methylnicotinic Acid :

-

6-Methylnicotinic acid (1.0 equiv, 137 mg, 1.0 mmol) is dissolved in anhydrous dimethylformamide (DMF, 5 mL).

-

HATU (1.2 equiv, 456 mg, 1.2 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 522 μL, 3.0 mmol) are added under nitrogen.

-

The mixture is stirred at room temperature for 30 minutes.

-

-

Coupling with 3-Bromo-4-chloroaniline :

-

3-Bromo-4-chloroaniline (1.1 equiv, 235 mg, 1.1 mmol) is added, and the reaction is stirred at 25°C for 12–18 hours.

-

The mixture is diluted with ethyl acetate (30 mL), washed with brine (3 × 20 mL), and dried over MgSO₄.

-

Purification by silica gel chromatography (ethyl acetate/hexane, 1:3) yields the product as a white solid.

-

Data

-

Yield : 82–85%

-

Analytical Data :

Acid Chloride Intermediate Route

Reaction Overview

6-Methylnicotinic acid is converted to its acid chloride, which reacts directly with 3-bromo-4-chloroaniline.

Procedure

-

Synthesis of 6-Methylnicotinoyl Chloride :

-

6-Methylnicotinic acid (1.0 equiv, 137 mg, 1.0 mmol) is suspended in thionyl chloride (SOCl₂, 5 mL).

-

The mixture is refluxed at 70°C for 2 hours, then excess SOCl₂ is removed under reduced pressure.

-

-

Amide Formation :

-

The acid chloride is dissolved in dichloromethane (DCM, 10 mL).

-

3-Bromo-4-chloroaniline (1.05 equiv, 224 mg, 1.05 mmol) and triethylamine (2.0 equiv, 278 μL, 2.0 mmol) are added.

-

The reaction is stirred at 0°C for 1 hour, then warmed to room temperature for 4 hours.

-

Workup and purification as in Method 1.

-

Reaction Overview

A palladium-catalyzed coupling between 6-methylnicotinamide and 1-bromo-3-chloro-4-iodobenzene is employed for regioselective synthesis.

Procedure

-

Reaction Setup :

-

6-Methylnicotinamide (1.0 equiv, 150 mg, 1.0 mmol), 1-bromo-3-chloro-4-iodobenzene (1.1 equiv, 382 mg, 1.1 mmol), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) are combined in toluene (10 mL).

-

Cesium carbonate (2.0 equiv, 652 mg, 2.0 mmol) is added, and the mixture is degassed.

-

-

Coupling Conditions :

-

The reaction is heated at 110°C for 24 hours under argon.

-

After cooling, the mixture is filtered through Celite® and concentrated.

-

Purification by flash chromatography (dichloromethane/methanol, 20:1) yields the product.

-

Data

Microwave-Assisted Synthesis

Reaction Overview

Microwave irradiation accelerates the coupling reaction, reducing synthesis time.

Procedure

-

Microwave Conditions :

-

6-Methylnicotinic acid (1.0 equiv, 137 mg, 1.0 mmol), 3-bromo-4-chloroaniline (1.1 equiv, 235 mg, 1.1 mmol), and HATU (1.2 equiv) are combined in DMF (5 mL).

-

The mixture is irradiated at 100°C for 20 minutes in a microwave reactor.

-

-

Workup :

-

The solution is cooled, diluted with ethyl acetate, and washed with 1M HCl (2 × 15 mL).

-

Purification by recrystallization (ethanol/water) provides the product.

-

Data

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| HATU-Mediated Coupling | 82–85 | 12–18 hours | High purity, scalable | Cost of HATU |

| Acid Chloride Route | 75–78 | 6 hours | Avoids coupling agents | Requires SOCl₂ handling |

| Palladium Catalysis | 65–70 | 24 hours | Regioselective for hindered substrates | High catalyst loading |

| Microwave-Assisted | 88–90 | 20 minutes | Rapid, high yield | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-6-methyl- can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may modify the functional groups present on the molecule.

Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield new halogenated derivatives, while oxidation and reduction can lead to the formation of hydroxyl or amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have synthesized a library of nicotinamide derivatives, including N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide, to evaluate their anticancer properties. The compound has shown promising in vitro activity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Nicotinamide N-Methyltransferase Inhibition

Nicotinamide N-methyltransferase (NNMT) is an enzyme involved in the metabolism of nicotinamide and has been linked to metabolic disorders and cancers. Compounds similar to this compound have been explored as inhibitors of NNMT, showcasing the potential for developing selective inhibitors that could regulate metabolic pathways associated with obesity and diabetes .

Agricultural Applications

Pesticide Development

The compound has been investigated as part of formulations for pest control. Specifically, it has been combined with other active ingredients like chlorantraniliprole to enhance efficacy against agricultural pests. Such combinations have demonstrated synergistic effects, improving pest management strategies while minimizing environmental impact .

Fungicidal and Insecticidal Properties

Research indicates that derivatives of nicotinamide compounds can serve as fungicides and insecticides. The structural characteristics of this compound may contribute to its effectiveness in these roles, potentially leading to the development of new agrochemicals that are both effective and environmentally friendly .

Case Studies

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide and related compounds:

Key Observations:

Halogenation Effects: The bromo-chloro substitution in the target compound contrasts with the bromo-methyl substitution in N-(4-Bromo-3-methyl-phenyl)-6-fluoro-nicotinamide . The dual halogenation may increase molecular weight and steric hindrance compared to mono-halogenated analogs.

Functional Group Influence :

- The 6-methyl group in nicotinamide derivatives (e.g., N-(3-Hydroxypropyl)-6-methylnicotinamide) correlates with solid-state stability, as seen in its white crystalline form . This suggests that the target compound may exhibit similar crystallinity.

- Fluorination in N-(4-Bromo-3-methyl-phenyl)-6-fluoro-nicotinamide introduces electronegativity, which could alter electronic properties compared to the target compound’s methyl group .

Synthetic Challenges :

- Halogenated aryl amines (e.g., 3-bromo-4-chloroaniline) are likely precursors for the target compound, requiring careful amidation conditions to avoid dehalogenation. This contrasts with the ester-to-amide conversions described for hydroxypropyl derivatives .

Biological Activity

N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinamide, characterized by the presence of a bromine atom and a chlorine atom on the phenyl ring. The structural formula can be represented as follows:

This unique structure contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound has been primarily studied in the context of its effects on various cellular processes. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism. For instance, it may affect nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide, which plays a role in metabolic disorders and cancer progression .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities. It may disrupt essential cellular processes in pathogens, leading to growth inhibition .

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 20 |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

NNMT Inhibition Studies

Research focusing on NNMT inhibition has shown that this compound can effectively reduce NNMT activity in vitro. This inhibition is significant as NNMT overexpression is linked to obesity and cancer . The following table summarizes the IC50 values obtained from these studies.

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.45 |

| NS1 (reference compound) | 0.25 |

These findings suggest that while this compound is a potent inhibitor, it may not be as effective as other known inhibitors like NS1.

Case Studies

- Cancer Metabolism : A case study highlighted the role of NNMT in glioblastoma cells, where increased expression of NNMT was correlated with tumor growth. Treatment with this compound led to reduced cell proliferation in vitro, indicating its potential as a therapeutic agent against certain cancers .

- Diabetes Research : Another study explored the compound's effects on metabolic pathways related to diabetes. By inhibiting NNMT, the compound was shown to alter the epigenetic landscape in adipose tissue, suggesting a mechanism through which it could help manage metabolic conditions .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 6-methylnicotinamide with a 3-bromo-4-chlorophenyl intermediate. Key steps include:

- Amide Bond Formation: Use coupling reagents like EDC/HOBt or DCC in anhydrous dimethylformamide (DMF) under nitrogen atmosphere .

- Substituent Introduction: Bromine and chlorine substituents are introduced via electrophilic aromatic substitution (EAS) using bromine (Br₂) and chlorine (Cl₂) in the presence of Lewis acid catalysts (e.g., FeCl₃) .

- Optimization: Control reaction temperature (0–5°C for EAS to minimize side reactions) and solvent polarity (DMF enhances nucleophilicity). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (>75% reported in analogous syntheses) .

Basic: Which analytical techniques are most effective for characterizing the molecular structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm for bromo/chloro substituents) and methyl groups (δ 2.5 ppm for 6-methyl) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~353 Da for C₁₃H₁₁BrClN₂O) .

- X-ray Crystallography: For definitive structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks (e.g., amide N–H···O interactions at ~2.9 Å) .

Advanced: How do the positions of bromine and chlorine substituents influence the compound’s reactivity and biological activity?

Answer:

- Electronic Effects: Bromine (σₚ = 0.23) and chlorine (σₚ = 0.11) are electron-withdrawing groups, reducing electron density on the phenyl ring. This enhances electrophilic substitution at meta/para positions .

- Steric Effects: The 3-bromo-4-chloro arrangement creates steric hindrance, potentially limiting interactions with biological targets (e.g., enzymes or receptors) .

- Biological Implications: Analogous compounds with halogenated aryl groups show increased binding to kinase domains in vitro. Compare activity via kinase inhibition assays (IC₅₀) against unsubstituted analogs .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Answer:

- Hydrogen Bonding: Weak N–H···O interactions (2.91 Å) may lead to disordered crystals. Use polar solvents (e.g., methanol/water mixtures) to stabilize lattice formation .

- Polymorphism: Halogenated compounds often exhibit multiple polymorphs. Screen solvents (e.g., DCM/hexane) and temperatures (4°C vs. RT) to isolate stable forms .

- Data Collection: For twinned crystals, employ SHELXD for structure solution and refine with SHELXL using twin law matrices .

Advanced: How should researchers resolve contradictions in reported biological activity data for halogenated nicotinamide derivatives?

Answer:

- Assay Variability: Standardize in vitro assays (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Metabolite Interference: 6-Methylnicotinamide, a metabolite, may confound results. Use LC-MS/MS to quantify intact compound vs. metabolites in biological matrices .

- Comparative Studies: Benchmark against structurally related compounds (e.g., 5-bromo-4-chloropyridine-2-carboxamide) to isolate substituent-specific effects .

Advanced: What computational strategies are suitable for predicting the binding modes of this compound to protein targets?

Answer:

- Docking Simulations: Use AutoDock Vina with halogen-bonding parameters (e.g., C–X···O/N interactions) to model interactions with kinase ATP pockets .

- MD Simulations: Run 100-ns molecular dynamics (GROMACS) to assess stability of predicted complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Electrostatic Potential Maps: Generate maps (Gaussian 09) to visualize halogen-bond donor/acceptor sites on the compound .

Basic: How can researchers validate the purity of synthesized this compound?

Answer:

- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is indicated by a single peak .

- Elemental Analysis: Compare measured C/H/N/Br/Cl percentages to theoretical values (deviation <0.4%) .

- Melting Point: Sharp melting range (e.g., 180–182°C) indicates homogeneity. Discrepancies suggest impurities or polymorphism .

Advanced: What strategies mitigate decomposition of this compound under physiological conditions?

Answer:

- pH Stability: Conduct accelerated stability studies (pH 1–9, 37°C). Buffers (e.g., phosphate pH 7.4) reduce hydrolysis of the amide bond .

- Light Protection: Store in amber vials to prevent photodegradation of bromine/chlorine substituents .

- Formulation: Encapsulate in liposomes (e.g., DPPC/cholesterol) to enhance plasma stability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.